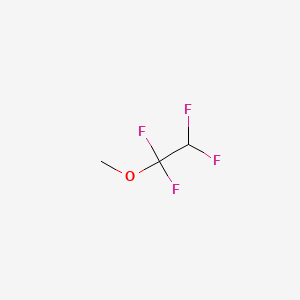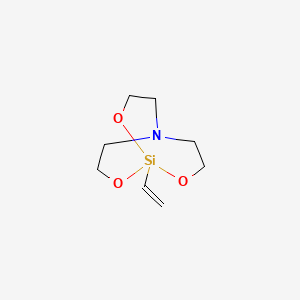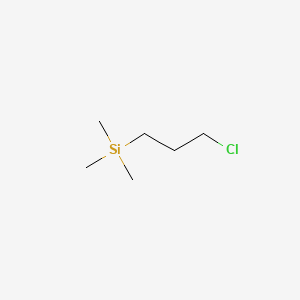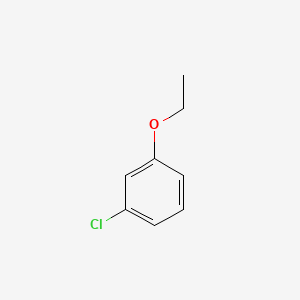
ZINC;2-(2-carbamoylphenyl)benzenethiolate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar zinc (II) and cadmium (II) complexes was determined by X-ray crystallography . In these complexes, the metal atoms have distorted tetrahedral configurations with S2N2 binding sets .Chemical Reactions Analysis
While specific chemical reactions involving ZINC;2-(2-carbamoylphenyl)benzenethiolate are not available, zinc ions are known to form complexes with ammonia, cyanide, and halide ions . They also react with aqueous ammonia to precipitate white gelatinous Zn(OH)2 .Physical And Chemical Properties Analysis
Zinc has an oxidation state of 2+ in all its compounds . It forms complexes with ammonia, cyanide, and halide ions . It dissolves in mineral acids with the evolution of hydrogen, but in nitric acid with the evolution of NOx . Zinc is resistant to air because of the protective coating formed .Safety And Hazards
Zukünftige Richtungen
The future directions for research on ZINC;2-(2-carbamoylphenyl)benzenethiolate and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the study of zinc (II) and cadmium (II) complexes with 2-(benzoylamino)benzenethiolate and 1-methylimidazole provides a basis for future research .
Eigenschaften
IUPAC Name |
zinc;2-(2-carbamoylphenyl)benzenethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H11NOS.Zn/c2*14-13(15)11-7-2-1-5-9(11)10-6-3-4-8-12(10)16;/h2*1-8,16H,(H2,14,15);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBCYBMEIACBOY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2[S-])C(=O)N.C1=CC=C(C(=C1)C2=CC=CC=C2[S-])C(=O)N.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZINC;2-(2-carbamoylphenyl)benzenethiolate | |
CAS RN |
30429-79-9 | |
| Record name | Zinc 2'-mercaptobenzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030429799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B1581903.png)




